1-cyclopentyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-cyclopentyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride is an organic compound that features a cyclopentyl group, an isobutoxymethyl group, and a pyrazole ring with a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions.
Addition of the Isobutoxymethyl Group: This step involves the reaction of the pyrazole derivative with isobutyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Water or aqueous base.
Major Products
Substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonyl hydrides.
Hydrolysis: Formation of sulfonic acids.
Scientific Research Applications
1-cyclopentyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Comparison with Similar Compounds
Similar Compounds
1-cyclopentyl-3-(isobutoxymethyl)-1H-pyrazole: Lacks the sulfonyl chloride group.
1-cyclopentyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonic acid: The sulfonyl chloride group is replaced with a sulfonic acid group.
1-cyclopentyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonamide: The sulfonyl chloride group is replaced with a sulfonamide group.
Uniqueness
1-cyclopentyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of various derivatives and in the study of biochemical processes.
Properties
IUPAC Name |
1-cyclopentyl-3-(2-methylpropoxymethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2O3S/c1-10(2)8-19-9-12-13(20(14,17)18)7-16(15-12)11-5-3-4-6-11/h7,10-11H,3-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUHOYBJBAJTNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1S(=O)(=O)Cl)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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